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Compound of Interest

Compound Name: 4-Acetamido-2-methylbenzoic acid

Cat. No.: B017590 Get Quote

An In-Depth Technical Guide to the Physical Properties of 4-Acetamido-2-methylbenzoic
Acid

Introduction
4-Acetamido-2-methylbenzoic acid is a substituted aromatic carboxylic acid of significant

interest in synthetic organic chemistry and pharmaceutical development. It serves as a key

intermediate and is sometimes identified as an impurity in the synthesis of targeted therapeutic

agents, such as the kinase inhibitor Afatinib. A thorough understanding of its physical properties

is paramount for researchers in process development, quality control, and formulation science.

These properties govern its behavior during reactions, purification, and storage, and are critical

for developing robust and reproducible manufacturing processes.

This guide provides a comprehensive overview of the core physical and chemical

characteristics of 4-Acetamido-2-methylbenzoic acid. It is designed for scientists and drug

development professionals, offering not just data, but also the scientific context and

experimental methodologies behind the values presented.

Molecular and Chemical Identity
The foundational attributes of a compound are its structure and fundamental identifiers. 4-
Acetamido-2-methylbenzoic acid is an ortho-substituted toluic acid derivative, featuring both

an acetamido group and a carboxylic acid moiety on the benzene ring.
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Chemical Name: 4-Acetamido-2-methylbenzoic acid

Synonyms: 4-(acetylamino)-2-methylbenzoic acid, 4-Acetamido-o-toluic Acid

CAS Number: 103204-69-9

Molecular Formula: C₁₀H₁₁NO₃

Molecular Weight: 193.20 g/mol

Chemical Structure:

SMILES:CC(=O)Nc1ccc(C(O)=O)c(C)c1

InChI Key:AQPDTYYKDYMCTH-UHFFFAOYSA-N

Physicochemical Properties
The macroscopic properties of a substance are a direct consequence of its molecular structure.

The presence of a carboxylic acid, an amide, and a methyl group on the aromatic ring creates

a molecule with distinct characteristics, including strong intermolecular hydrogen bonding

capabilities.

A summary of its key physicochemical properties is presented below. It is critical to note that

several of these values are computationally predicted and should be confirmed experimentally

for mission-critical applications.

Property Value Source

Appearance
White to pale yellow crystalline

powder.
[1]

Melting Point
237-242 °C (lit.); ~248 °C (with

decomposition).

Boiling Point 421.9 ± 33.0 °C (Predicted).

Density 1.276 ± 0.06 g/cm³ (Predicted).

Acidity (pKa) 4.04 ± 0.25 (Predicted).
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Melting Point
The high melting point, reported in the range of 237-248 °C, is a hallmark of this compound.

This elevated temperature is attributable to extensive intermolecular hydrogen bonding

facilitated by both the carboxylic acid (dimerization) and the amide N-H and C=O groups. The

crystalline lattice formed is thus highly stable, requiring significant thermal energy to disrupt.

Some sources indicate decomposition at the melting point, suggesting thermal instability in the

liquid phase.[2] Thermogravimetric Analysis (TGA) would be the definitive technique to study its

thermal stability and decomposition profile.[3][4]

Solubility Profile
While specific quantitative solubility data is not widely published, the molecular structure allows

for qualitative predictions.

Aqueous Solubility: Expected to be poorly soluble in water, a common characteristic of

benzoic acid derivatives.[5] The hydrophobic benzene ring and methyl group counteract the

hydrophilic nature of the carboxylic acid and amide groups.

Organic Solubility: Likely soluble in polar organic solvents such as Dimethyl Sulfoxide

(DMSO), N,N-Dimethylformamide (DMF), methanol, and ethanol, particularly upon heating.

The ability to engage in hydrogen bonding with these solvents facilitates dissolution.

Acidity (pKa)
The predicted pKa of ~4.04 places 4-Acetamido-2-methylbenzoic acid as a weak acid,

similar in strength to benzoic acid itself (pKa ≈ 4.2). The electronic effect of the substituents on

the aromatic ring modulates the acidity. The methyl group is weakly electron-donating, which

would slightly decrease acidity (increase pKa), while the acetamido group's effect is more

complex, capable of both resonance and inductive effects. An experimental determination via

potentiometric or spectrophotometric titration would provide a definitive value.[6][7]

Spectroscopic Profile
Spectroscopic analysis provides a fingerprint for molecular identification and structural

confirmation.
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Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from its key functional groups.

O-H Stretch (Carboxylic Acid): A very broad absorption is expected from ~2500 to 3300

cm⁻¹, characteristic of the hydrogen-bonded -OH group in a carboxylic acid dimer.

N-H Stretch (Amide): A sharp peak is expected around 3300 cm⁻¹.

C=O Stretch (Carboxylic Acid & Amide): Two distinct, strong absorptions are expected in the

1680-1710 cm⁻¹ region for the carboxylic acid carbonyl and 1650-1680 cm⁻¹ for the amide I

band (C=O stretch).

C-N Stretch & N-H Bend (Amide): The amide II band, a combination of N-H bending and C-N

stretching, typically appears around 1550 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for this specific molecule are not readily available in public

databases, a predicted spectrum can be described based on its structure and data from

analogous compounds like benzoic acid and 4-acetamidobenzoic acid.[8][9][10]

¹H NMR (Predicted, in DMSO-d₆):

-COOH Proton: A very broad singlet, typically downfield (>12 ppm).

-NH Proton: A singlet around 9.5-10.5 ppm.

Aromatic Protons: Three protons on the benzene ring, exhibiting complex splitting patterns

due to their positions. We would expect signals in the 7.5-8.0 ppm range.

Methyl Protons (-CH₃ on ring): A singlet around 2.3-2.5 ppm.

Acetyl Protons (-COCH₃): A singlet around 2.1 ppm.

¹³C NMR (Predicted, in DMSO-d₆):

Carbonyl Carbons (-COOH, -C=O): Two signals in the 168-172 ppm range.
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Aromatic Carbons: Six distinct signals between 115-145 ppm. The carbon attached to the

carboxyl group (C1) and the carbon attached to the acetamido group (C4) would be the

most deshielded within this range.

Methyl Carbon (-CH₃ on ring): A signal around 20-22 ppm.

Acetyl Carbon (-COCH₃): A signal around 24-26 ppm.

Experimental Protocols
Scientific integrity demands robust and reproducible methods. The following section details

standardized protocols for determining key physical properties.

Protocol: Melting Point Determination (Capillary Method)
This protocol describes the standard pharmacopeial method for determining the melting range

of a solid crystalline substance.[11][12]

Objective: To accurately determine the temperature range over which the solid-to-liquid phase

transition occurs.

Methodology:

Sample Preparation:

Ensure the 4-Acetamido-2-methylbenzoic acid sample is completely dry, as residual

solvent can act as an impurity and depress the melting point. Dry the sample in a vacuum

oven or desiccator if necessary.

Finely powder a small amount of the sample using a mortar and pestle to ensure uniform

heat transfer.

Capillary Loading:

Obtain a glass capillary tube (one end sealed).

Press the open end of the capillary into the powdered sample until a small amount of solid

enters the tube.
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Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to

pack the sample tightly into the sealed end.

Repeat until a packed column of 2-3 mm in height is achieved. Causality: A sample height

greater than 3 mm can lead to a broad, inaccurate melting range due to an uneven

temperature gradient across the sample.

Measurement:

Place the loaded capillary into the heating block of a digital melting point apparatus.

Set the starting temperature to approximately 15-20 °C below the expected melting point

(~220 °C).

Set a rapid heating ramp (e.g., 10-20 °C/min) to approach the expected melting point

quickly.

Once the temperature is ~15 °C below the expected melt, change the ramp rate to a slow

1-2 °C/min. Causality: A slow ramp rate is crucial to allow the system to maintain thermal

equilibrium, ensuring the temperature of the sample is identical to the thermometer

reading.

Data Recording:

Record the temperature (T₁) at which the first drop of liquid appears (onset of melting).

Record the temperature (T₂) at which the last solid crystal disappears (clear point).

The melting point is reported as the range T₁ - T₂.

Protocol: Equilibrium Solubility Determination
Objective: To quantify the solubility of the compound in a given solvent at a specific

temperature.

Methodology:

Preparation:
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Prepare a series of vials containing a fixed volume of the desired solvent (e.g., methanol,

ethanol, water).

Sample Addition:

Add an excess amount of 4-Acetamido-2-methylbenzoic acid to each vial. "Excess"

means adding enough solid so that some remains undissolved even after equilibrium is

reached.

Equilibration:

Seal the vials tightly to prevent solvent evaporation.

Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a

25 °C water bath) for a prolonged period (typically 24-48 hours). Causality: This ensures

that the solution becomes fully saturated and reaches equilibrium.

Sample Processing:

After equilibration, allow the vials to stand undisturbed for several hours to let the excess

solid settle.

Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a

filter (e.g., a 0.45 µm syringe filter) to avoid transferring any undissolved solid.

Analysis:

Quantify the concentration of the dissolved compound in the filtered supernatant using a

suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)

or UV-Vis Spectroscopy, against a standard curve of known concentrations.

Calculation:

Express the solubility in units such as mg/mL or mol/L.

Visualizations
Experimental Workflow
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The following diagram illustrates a logical workflow for the comprehensive characterization of

the physical properties of a new chemical entity like 4-Acetamido-2-methylbenzoic acid.

Initial Characterization

Property Determination Spectroscopic Confirmation

Final Report
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& Purification

Structural Identity
(CAS, Formula, MW)

Melting Point
(Capillary Method)

Solubility Screen
(Various Solvents)

pKa Determination
(Titration)

Thermal Stability
(TGA/DSC)

NMR Spectroscopy
(¹H, ¹³C)
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Technical Data Sheet &
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Caption: Workflow for Physical Property Characterization.

Structure-Property Relationships
The chemical structure dictates the physical properties through intermolecular forces and

electronic effects.
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Influenced Physical Properties

Key Structural Features

4-Acetamido-2-methylbenzoic Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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